molecular formula C10H18N4O B1481225 (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2092668-62-5

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481225
CAS No.: 2092668-62-5
M. Wt: 210.28 g/mol
InChI Key: IZRCCRROZOHHAY-UHFFFAOYSA-N
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Description

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
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Biological Activity

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a compound featuring a triazole ring and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C₁₁H₁₈N₄O
Molecular Weight 210.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, the piperidine moiety interacts with monoamine oxidase, influencing neurotransmitter levels and signaling pathways .
  • Signal Transduction Modulation : It affects cellular signaling pathways by interacting with proteins that are crucial for signal transduction. This modulation can alter gene expression and cellular responses .
  • Ubiquitin Ligase Interaction : The compound has potential as a cereblon E3 ubiquitin ligase modulator. This interaction may lead to targeted protein degradation, which is significant in cancer therapy .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties through the inhibition of tumor necrosis factor-alpha (TNF-alpha) production. In particular, analogs have been developed that enhance potency and solubility in preclinical models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it demonstrated efficacy in reducing markers associated with inflammatory responses .

Case Studies

Several studies highlight the biological activity of this compound:

  • In Vitro Studies : In vitro assays revealed that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Animal Models : In animal models of chronic inflammation, compounds derived from triazole structures showed promising results in decreasing inflammatory markers and improving overall health outcomes .

Properties

IUPAC Name

[1-(1-ethylpiperidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRCCRROZOHHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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